N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound with the molecular formula and a molecular weight of 469.57 g/mol. It is categorized under bioactive reagents and has potential applications in pharmaceutical research, particularly in the development of compounds targeting specific biological pathways. The compound is not intended for therapeutic or veterinary use and is primarily available for non-human research purposes.
The synthesis of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves several steps that typically include:
Technical details regarding specific reaction conditions (temperature, catalysts, solvents) are crucial for optimizing yield and purity but are not extensively detailed in the available literature.
The molecular structure of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can be described using various chemical notation systems:
COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3)C4=CSC=C4
The compound features multiple functional groups including methoxy, thiophene, and a tetrahydroquinoline moiety that contribute to its chemical properties and biological activity.
The chemical reactivity of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can be explored through its potential interactions in biological systems:
Understanding these reactions is essential for predicting the compound's behavior in biological assays.
Further studies are required to elucidate its precise mechanism of action.
Physical and chemical properties of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide include:
These properties are critical for understanding how the compound behaves in different environments.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: